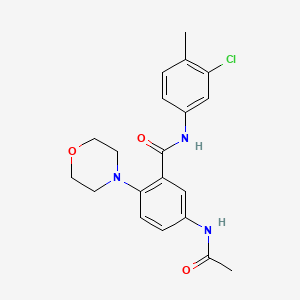
5-(acetylamino)-N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)benzamide
Descripción general
Descripción
5-(acetylamino)-N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as ACY-1215, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 5-(acetylamino)-N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)benzamide involves the inhibition of HDAC6, a member of the HDAC family that plays a key role in regulating cellular processes such as protein degradation, cell migration, and immune response. By inhibiting HDAC6, this compound can alter cellular processes and gene expression, leading to therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the anti-tumor activity of other drugs. In addition, this compound has been shown to modulate immune response, leading to therapeutic effects in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-(acetylamino)-N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)benzamide for lab experiments include its high purity, stability, and specificity for HDAC6 inhibition. However, the compound has limitations, including its low solubility and potential toxicity at high doses. These limitations must be taken into account when designing experiments and interpreting results.
Direcciones Futuras
There are several future directions for research on 5-(acetylamino)-N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)benzamide. These include further preclinical studies to elucidate the mechanism of action and optimize dosing regimens, as well as clinical trials to evaluate the safety and efficacy of the compound in various diseases. In addition, there is potential for the development of novel HDAC inhibitors based on the structure of this compound, which could lead to the discovery of new therapeutics for various diseases.
Aplicaciones Científicas De Investigación
5-(acetylamino)-N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic use in various diseases, including cancer, multiple myeloma, and autoimmune diseases. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression and cellular processes. By inhibiting HDAC activity, this compound can alter gene expression and cellular processes, leading to therapeutic effects in various diseases.
Propiedades
IUPAC Name |
5-acetamido-N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-3-4-16(12-18(13)21)23-20(26)17-11-15(22-14(2)25)5-6-19(17)24-7-9-27-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMCUTMUSKJAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-bromo-6-(4-chloro-3-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959999.png)
![10-bromo-6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960013.png)
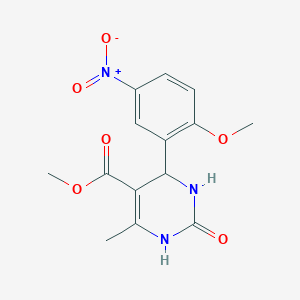
![2,6-dimethoxy-4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B3960018.png)
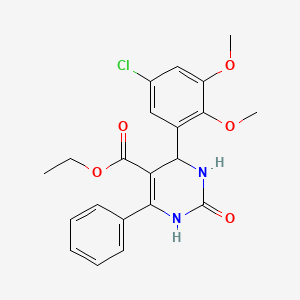
![methyl 4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960036.png)
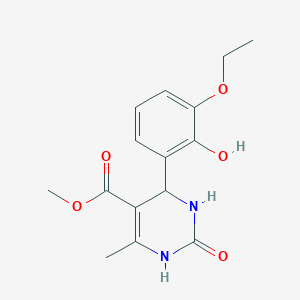
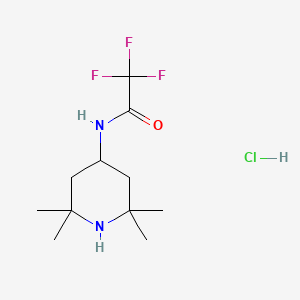
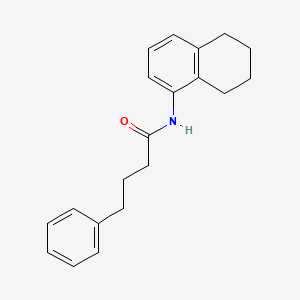
![10-bromo-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960043.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3960047.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3960052.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3960056.png)
![N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3960068.png)